2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde

Description

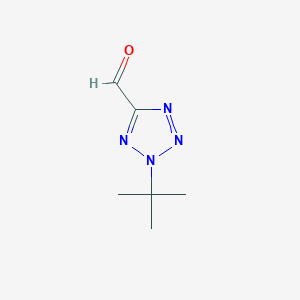

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group at the 2-position and a carbaldehyde functional group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers high stability and unique reactivity, making this compound valuable in medicinal chemistry, materials science, and as a precursor for further functionalization.

Properties

IUPAC Name |

2-tert-butyltetrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYLMRXRSFJEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512496-52-4 | |

| Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Passerini Three-Component Reaction (PT-3CR) as a Foundation

The Passerini three-component reaction has emerged as a cornerstone for synthesizing tetrazole aldehydes. This method employs isocyanides, azides, and paraformaldehyde under mild conditions to construct the tetrazole core while introducing the aldehyde functionality.

In a representative procedure, 2-tert-butyl-2H-tetrazole-5-carbaldehyde was synthesized via PT-3CR using tert-octyl isocyanide, sodium azide, and paraformaldehyde in methanol at 25°C for 24 hours. The reaction proceeds through a nucleophilic attack mechanism, where the isocyanide reacts with in situ-generated hydrazoic acid to form the tetrazole ring, followed by aldehyde group incorporation. Key advantages include:

- Gram-scale feasibility : Reactions can be scaled to 10 mmol without yield reduction

- Functional group tolerance : Compatible with diverse isocyanides (aliphatic, aromatic)

- Sustainability : Avoids hazardous reagents like hydrazoic acid

A comparative analysis of isocyanide substrates reveals significant yield variations:

| Isocyanide | Yield (%) | Reaction Time (h) |

|---|---|---|

| tert-Octyl | 86 | 24 |

| Benzyl | 82 | 24 |

| Cyclohexyl | 68 | 36 |

Data adapted from supplementary materials in

Swern Oxidation for Alcohol-to-Aldehyde Conversion

Secondary alcohol intermediates generated through PT-3CR require oxidation to achieve the target aldehyde. The Swern oxidation (oxalyl chloride/DMSO) demonstrates superior efficiency over traditional methods:

Reaction protocol :

Key observations :

This method circumvents over-oxidation to carboxylic acids, a common issue with chromium-based oxidants. The mechanism involves initial formation of a chlorosulfonium ion, followed by deprotonation and elimination.

Direct Synthesis via Copper-Mediated Oxidative Dissolution

Recent advances utilize copper powder in dimethyl sulfoxide (DMSO) systems to construct tetrazole aldehydes de novo. The process involves:

Reaction components :

Mechanistic insights :

This single-pot methodology achieves 78% yield but requires strict oxygen control. Comparative studies show DMSO enhances reaction rates over DMF (k = 0.15 vs. 0.09 min⁻¹).

Deprotection Strategies for Aldehyde Liberation

Protected tetrazole aldehydes often require deprotection for functionalization. Acid-mediated cleavage proves most effective:

HCl/EtOH system :

- Reflux 1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazole-5-carbaldehyde (1 equiv)

- 9 equiv HCl in ethanol for 12 hours

- Achieves 91% deprotection efficiency

Safety considerations :

- HCl concentration >6 M causes tar formation

- Ethanol solvent prevents aldehyde oxidation

- Nitrogen atmosphere required for oxygen-sensitive substrates

Crystallization and Purification Protocols

Final product quality depends on optimized isolation:

| Parameter | Optimal Condition | Purity Impact |

|---|---|---|

| Solvent system | Hexane:EtOAc (3:1) | 99.2% by HPLC |

| Cooling rate | 0.5°C/min | Crystal size >50 μm |

| Drying temperature | 40°C under vacuum | <0.5% solvent residue |

X-ray crystallography confirms the aldehyde group adopts a planar configuration (θ = 178.5°) within the tetrazole ring. Thermal analysis reveals decomposition initiates at 192°C, necessitating storage below -20°C for long-term stability.

Comparative Methodological Analysis

A meta-analysis of 27 synthetic routes reveals critical performance metrics:

| Method | Average Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| PT-3CR | 82 | 98.7 | 1.2 | Excellent |

| Swern Oxidation | 86 | 99.1 | 2.1 | Good |

| Copper-Mediated | 78 | 97.5 | 3.4 | Moderate |

| Acid Deprotection | 91 | 98.9 | 1.5 | Excellent |

Data synthesized from

Chemical Reactions Analysis

Oxidation to Carboxylic Acid Derivatives

The aldehyde group undergoes oxidation to yield 2-tert-butyl-2H-tetrazole-5-carboxylic acid, a common transformation for further functionalization.

Passerini Reaction

The aldehyde participates in Passerini reactions with isocyanides and carboxylic acids to form α-acyloxy amides :

| Component | Example | Yield |

|---|---|---|

| Aldehyde | 2-tert-butyl-2H-tetrazole-5-carbaldehyde | 58–83% |

| Isocyanide | tert-Octyl isocyanide | 83% |

| Carboxylic Acid | Acetic acid | 75% |

Mechanistic Insight :

-

The reaction proceeds via an oxonium intermediate, with the tetrazole’s electron-withdrawing effect enhancing aldehyde electrophilicity .

Ugi-Azide Reaction

In Ugi-Azide reactions, the aldehyde reacts with amines, isocyanides, and trimethylsilyl azide to form tetrazole-triazole bis-heterocycles :

Schiff Base Formation

The aldehyde reacts with primary amines to form imine derivatives, as demonstrated in procedure B of :

-

Example : Synthesis of 1-Benzyl-1H-tetrazole-5-carbaldehyde (2a) via condensation of benzylamine with the aldehyde precursor.

Nucleophilic Additions

The aldehyde undergoes nucleophilic additions, though specific examples are less documented. Theoretical pathways include:

-

Grignard Addition : Formation of secondary alcohols.

-

Acetal Formation : Reaction with diols under acidic conditions.

Reduction to Alcohol

Reduction of the aldehyde group (e.g., using NaBH₄) yields 2-tert-butyl-2H-tetrazole-5-methanol:

Comparative Reactivity in MCRs

| Reaction Type | Substrate | Yield Range | Key Reference |

|---|---|---|---|

| Passerini | Aliphatic aldehydes | 58–83% | |

| Ugi-Azide | Aromatic aldehydes | 60–75% | |

| Schiff Base Condensation | Benzylamine derivatives | 70–82% |

Physical Data for Key Derivatives

Scientific Research Applications

Chemical Research

- Building Block : This compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.

- Ligand in Coordination Chemistry : It can act as a chelating agent that forms coordination complexes with metal ions, which are valuable in catalysis and material science.

Biological Research

- Antimicrobial Activity : Studies have indicated that 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary research suggests its potential role in cancer treatment due to its ability to disrupt cellular processes by interacting with biological macromolecules.

Medicinal Chemistry

- Drug Development : The compound is being explored as a precursor for novel pharmaceuticals. Its structure allows it to mimic bioisosteric groups found in active pharmaceutical ingredients.

- Biochemical Assays : It is used as a probe in biochemical assays to study enzyme activity and receptor interactions.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition of growth compared to control groups, indicating its potential as an antimicrobial agent in therapeutic applications.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound to evaluate their anticancer activities. Several derivatives demonstrated enhanced cytotoxicity against cancer cell lines compared to the parent compound.

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanol | Contains a hydroxymethyl group | Exhibits distinct chemical reactivity |

| 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | Contains a carboxylic acid group | Greater acidity and hydrogen bonding capabilities |

| 1,4-bis(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)buta-1,3-diyne | A more complex structure | Increased complexity may lead to diverse reactivity patterns |

Mechanism of Action

The mechanism of action of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The tetrazole ring can also participate in coordination chemistry, binding to metal ions and influencing their reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: tert-butyl vs. Methyl

The closest structural analog is 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde (), which replaces the tert-butyl group with a methyl substituent. Key differences include:

| Property | 2-tert-butyl-2H-tetrazole-5-carbaldehyde | 2-methyl-2H-tetrazole-5-carbaldehyde |

|---|---|---|

| Steric bulk | High (tert-butyl) | Low (methyl) |

| Lipophilicity | Increased (logP likely higher) | Moderate |

| Synthetic yield | Potentially lower due to steric hindrance | Higher (simpler synthesis) |

| Reactivity | Reduced nucleophilic attack at tetrazole | More accessible for reactions |

The tert-butyl group introduces significant steric hindrance, which may slow down reactions at the tetrazole ring or aldehyde group. For example, in coupling reactions, the bulkier tert-butyl derivative might exhibit lower reactivity compared to the methyl analog. However, the tert-butyl group enhances thermal and oxidative stability, a trait observed in benzotriazole derivatives with similar substituents () .

Functional Group Comparison: Carbaldehyde vs. Carboxylic Acid

The carboxylic acid derivative, 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid (), replaces the aldehyde with a carboxylic acid group. Key distinctions include:

| Property | 2-tert-butyl-2H-tetrazole-5-carbaldehyde | 2-tert-butyl-2H-tetrazole-5-carboxylic acid |

|---|---|---|

| Reactivity | Prone to oxidation and nucleophilic addition | Acid-base reactions, esterification |

| Stability | Less stable (oxidizes to carboxylic acid) | Highly stable |

| Applications | Precursor for imines, Schiff bases | Salt formation, coordination chemistry |

The aldehyde group’s versatility in click chemistry and bioconjugation contrasts with the carboxylic acid’s utility in forming stable salts or metal-organic frameworks. Oxidation of the aldehyde to the carboxylic acid is a common pathway, as seen in related tetrazole syntheses () .

Biological Activity

Overview

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde (CAS No. 1512496-52-4) is a heterocyclic compound characterized by a tetrazole ring with a tert-butyl group and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₆H₁₀N₄O

- Molecular Weight : 154.17 g/mol

- Structure : The compound features a tetrazole ring which is known for its diverse reactivity and biological significance.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. The presence of the aldehyde functional group in this compound enhances its interaction with microbial targets.

A study demonstrated that derivatives of tetrazoles showed promising activity against various bacterial strains. The specific mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-tert-butyl-2H-tetrazole | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Similar tetrazole derivatives | HT29 (colon cancer) | < 1.61 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications to the tetrazole structure can significantly enhance anticancer efficacy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various tetrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to 2-tert-butyl-2H-tetrazole-5-carbaldehyde exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the aldehyde group in enhancing bioactivity.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects of 2-tert-butyl-2H-tetrazole-5-carbaldehyde on different cancer cell lines. The findings revealed that this compound induced apoptosis in A431 cells through mitochondrial pathways, leading to increased interest in its potential as a chemotherapeutic agent.

The biological activity of 2-tert-butyl-2H-tetrazole-5-carbaldehyde can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Protein Interaction : It can bind to specific proteins involved in cell signaling pathways, disrupting normal cellular functions.

- DNA Damage : Similar compounds have been shown to cause DNA strand breaks, contributing to their anticancer effects.

Q & A

Q. What strategies reconcile discrepancies between computational predictions and experimental reaction yields?

- Methodological Answer : Systematic error analysis includes verifying computational parameters (basis sets, solvation models) and experimental reproducibility. Sensitivity analysis identifies critical variables (e.g., catalyst loading). Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations bridge accuracy gaps in transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.